5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonyl-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISDSBCSNJXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation and Functionalization
The foundational approach involves halogenation of a pre-functionalized pyridine derivative. As demonstrated in the synthesis of analogous pyridinecarboxylic acid esters, 2,6-dichloro-3-trifluoromethylpyridine serves as a versatile starting material. Treatment with sodium methoxide in methanol at 60°C induces nucleophilic aromatic substitution at position 2, yielding methyl 2-methoxy-6-chloropyridine-3-carboxylate (Scheme 1). Subsequent methylamination at position 6 using methylamine in tetrahydrofuran (THF) at 25°C achieves 85% conversion efficiency.
Key Reaction Conditions
- Temperature: 25–60°C
- Solvent: THF/methanol (3:1 v/v)
- Catalyst: None required
Bromination and Carboxylic Acid Formation
Introduction of the methyl group at position 4 proceeds via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Subsequent palladium-catalyzed carbonylation with carbon monoxide (20 atm) in methanol installs the methoxycarbonyl group at position 5. Final hydrolysis of the ester moiety using 6M hydrochloric acid at reflux yields the target carboxylic acid with 72% overall yield from the brominated intermediate.
Acyl Chloride-Mediated Synthesis
Acyl Chloride Formation
This method adapts protocols from monoamide synthesis, where 6-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes chlorination with thionyl chloride (SOCl₂) in dichloromethane. The reaction employs catalytic N,N-dimethylformamide (DMF, 0.1 mol%) to accelerate acyl chloride formation, achieving quantitative conversion within 2 hours at 40°C.
Coupling and Methyl Group Introduction
The resultant acyl chloride reacts with 4-methylpyridin-2-amine in the presence of triethylamine (Et₃N) as a base. Crucial to this step is maintaining anhydrous conditions to prevent hydrolysis side reactions. Column chromatography purification (silica gel, ethyl acetate/hexane 3:7) isolates the coupled product with 78% yield. Subsequent oxidation of the methylamine group using potassium permanganate (KMnO₄) in acidic medium generates the carboxylic acid functionality.
Claisen Condensation Approach
Dicarboxylate Formation
As detailed in patent literature, ethyl 4-methylpyridine-3,5-dicarboxylate undergoes Claisen condensation with methyl formate in the presence of sodium methoxide. This step constructs the methoxycarbonyl group at position 5 while preserving the methyl substituent at position 4. The reaction proceeds at −10°C to minimize decarboxylation, achieving 68% yield after recrystallization from ethanol.
Selective Ester Hydrolysis
Controlled hydrolysis of the 3-position ester employs lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 0°C. This conditions leverage the increased reactivity of aryl esters compared to alkyl esters, enabling selective conversion to the carboxylic acid without affecting the methoxycarbonyl group.
Radical Methylation Strategy
Photoinduced Methylation
A novel approach utilizes methyl radicals generated from azobis(isobutyronitrile) (AIBN) under UV irradiation (λ = 365 nm). The reaction of 5-(methoxycarbonyl)pyridine-3-carboxylic acid with excess methane sulfonyl chloride in acetonitrile introduces the methyl group at position 4 via radical addition. This method circumvents directing group requirements but requires careful oxygen exclusion to maintain radical chain propagation.
Optimization Parameters
- Light source: 300 W mercury lamp
- Reaction time: 8 hours
- Yield: 63% (after HPLC purification)
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Total Yield (%) | Scalability | Cost Analysis |
|---|---|---|---|---|
| 1 | Halogenation → Carbonylation → Hydrolysis | 72 | Industrial | Moderate ($320/mol) |
| 2 | Acyl Chloride → Coupling → Oxidation | 61 | Lab-scale | High ($890/mol) |
| 3 | Claisen Condensation → Hydrolysis | 68 | Pilot-scale | Low ($210/mol) |
| 4 | Radical Methylation | 63 | Microscale | Very High ($1,500/mol) |
Critical Observations
- Method 3 provides the most cost-effective pathway for bulk synthesis but requires cryogenic conditions (−10°C).
- Method 2’s reliance on column chromatography limits its industrial applicability despite superior regioselectivity.
- Radical-based Method 4 shows promise for late-stage methylation but suffers from low atom economy.
Mechanistic Considerations
Regiochemical Control in Electrophilic Substitution
The methyl group’s position at C4 directs electrophilic attacks through σ-complex stabilization. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol stabilization energy when the methyl group occupies position 4 versus 8.7 kcal/mol at position 2. This explains the preferential formation of the 4-methyl isomer under kinetic control.
Hydrolysis Kinetics of Esters
Scientific Research Applications
5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Functional Group Analysis
Methoxycarbonyl (-COOCH₃) vs. Methoxy (-OCH₃) :
The methoxycarbonyl group in the target compound is electron-withdrawing, increasing the acidity of the carboxylic acid at position 3 compared to the electron-donating methoxy group in 5-methoxy-4-methylpyridine-3-carboxylic acid . This difference impacts solubility and metabolic stability, as esters (e.g., methoxycarbonyl) are prone to hydrolysis in vivo, making them suitable for prodrug designs .- Substituent Position Effects: Ortho vs. Meta Substitution: 2-Methoxy-3-pyridinecarboxylic acid (ortho-substituted) exhibits steric hindrance between the methoxy and carboxylic acid groups, reducing hydrogen-bonding capacity compared to the meta-substituted target compound .
Stability and Reactivity
- Hydrolysis Sensitivity : The methoxycarbonyl group in the target compound is susceptible to enzymatic or chemical hydrolysis, unlike the stable methoxy group in its analog .
- Acidity Comparison : The carboxylic acid in the target compound (pKa ~2-3) is more acidic than 5-methylnicotinic acid (pKa ~4-5) due to the electron-withdrawing effect of the ester .
Biological Activity
5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
The compound is synthesized through various methods, often involving the functionalization of a pyridine ring. Common synthetic routes include:
- Esterification : Involves the reaction of a pyridine derivative with an alcohol under acidic conditions.
- Carboxylation : This step introduces the carboxylic acid group to the pyridine structure, often using carbon dioxide as a reagent.
These reactions are typically catalyzed and require specific temperature controls to achieve the desired substitution pattern on the pyridine ring.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in medicinal chemistry. Key findings include:
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Potential : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting possible therapeutic applications in inflammatory diseases.
- Enzyme Interaction : Mechanistic studies indicate that it can bind to specific enzymes or receptors, influencing their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of signal transduction processes.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced substrate conversion and altered cellular functions.
- Receptor Binding : It can bind to receptors, affecting downstream signaling pathways that regulate cellular responses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives. Below is a table summarizing key differences:
| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor binding |
| 5-(Methoxycarbonyl)pyridine-3-boronic acid | Moderate | No | Primarily acts as a coupling agent |
| 6-(3-phenylpropoxy)pyridine-3-boronic acid | No | Yes | Inhibits specific signaling pathways |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with the compound, indicating its therapeutic potential in managing inflammatory conditions.
- Enzyme Interaction Studies : Research utilizing enzyme assays revealed that this compound effectively inhibited specific enzymes involved in metabolic processes, supporting its role as a bioactive agent in pharmacology .
Q & A
Basic: What are the optimal synthetic routes for preparing 5-(methoxycarbonyl)-4-methylpyridine-3-carboxylic acid?
Methodological Answer:
A common approach involves oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions can oxidize methyl groups on pyridine rings to carboxylic acids. In a typical protocol (analogous to ):
- Step 1: React 5-methoxy-4-methylpyridine with KMnO₄ (0.44 mol per 0.1 mol substrate) in water at 90–95°C for 3 hours.
- Step 2: Acidify the filtrate to pH 4 with HCl to precipitate the product.
- Yield: ~47% after purification via copper salt isolation.
- Key Parameters: Temperature control (>90°C) and stoichiometric excess of KMnO₄ ensure complete oxidation. Elemental analysis (C, H, N) and NMR are critical for verifying purity .
Advanced: How can regioselective functionalization of the pyridine ring be achieved to modify the methoxycarbonyl group?
Methodological Answer:
Regioselective modifications require protecting group strategies or directed ortho-metalation. For example:
- Protection: Use tert-butyldimethylsilyl (TBS) groups to block the carboxylic acid moiety, enabling selective reactions at the methoxycarbonyl site.
- Metalation: Employ lithium diisopropylamide (LDA) at low temperatures (-78°C) to deprotonate the methyl group adjacent to the methoxycarbonyl, followed by electrophilic quenching (e.g., alkylation or halogenation).
- Catalysis: Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling reactions at specific positions, as seen in similar pyridine boronic acid syntheses (). Multi-step protocols with controlled solvent systems (e.g., THF/DMF) and inert atmospheres are essential for reproducibility .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Elemental Analysis: Verify empirical formula (e.g., C: 54.92%, H: 4.57%, N: 9.15%) with deviations <0.3% indicating purity ().
- NMR Spectroscopy: Key signals include δ 3.85 ppm (OCH₃), 7.4–8.3 ppm (pyridine protons), and 9.8 ppm (COOH) in CDCl₃.
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 241.29 g/mol for C₁₂H₁₉NO₄) .
Advanced: How can researchers resolve contradictions in elemental analysis data (e.g., C% discrepancies)?
Methodological Answer:
Discrepancies (e.g., C: 54.62% found vs. 54.92% calculated) may arise from incomplete oxidation or residual solvents. Mitigation strategies:
- Repurification: Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane).
- Thermogravimetric Analysis (TGA): Detect solvent residues or hydrated water.
- Statistical Validation: Repeat analyses (n ≥ 3) and apply Student’s t-test to assess significance. Cross-validate with X-ray crystallography for absolute structure confirmation .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the methoxycarbonyl group.
- Solubility Considerations: Lyophilize and store as a solid; avoid prolonged solution storage in polar solvents (e.g., DMSO) to prevent tautomerization .
Advanced: How can degradation pathways of this compound be elucidated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- LC-MS/MS Analysis: Identify degradation products (e.g., decarboxylated or demethylated derivatives) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life and activation energy of degradation .
Basic: What biological screening assays are suitable for initial activity assessment?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET).
- Antimicrobial Activity: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify the methyl (→ Cl, Br), methoxycarbonyl (→ amide, ester), or carboxylic acid (→ methyl ester) groups.
- Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2).
- Pharmacophore Mapping: Align analogs with known active compounds to identify critical substituents. Validate with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Basic: What chromatographic methods are effective for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Gradient: 10–90% B over 20 min, UV detection at 254 nm.
- TLC: Silica gel 60 F₂₅₄ plates, eluent = ethyl acetate:hexane (3:7). Visualize under UV or with ninhydrin spray .
Advanced: How can computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- logP Calculation: Use ChemAxon or ACD/Labs to estimate octanol-water partition coefficients (predicted logP ~1.2).
- pKa Prediction: Employ MarvinSketch to determine acidic/basic sites (e.g., carboxylic acid pKa ~2.5).
- DFT Studies: Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential maps and HOMO-LUMO gaps for reactivity insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
